molecular formula C16H11N5 B3847493 4,7-diphenyl-2H-triazolo[4,5-d]pyridazine

4,7-diphenyl-2H-triazolo[4,5-d]pyridazine

Cat. No.: B3847493
M. Wt: 273.29 g/mol
InChI Key: DZFPTXIBHPWDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diphenyl-2H-triazolo[4,5-d]pyridazine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with phenyl groups attached at the 4 and 7 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-diphenyl-2H-triazolo[4,5-d]pyridazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, following the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,7-Diphenyl-2H-triazolo[4,5-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4,7-Diphenyl-2H-triazolo[4,5-d]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-diphenyl-2H-triazolo[4,5-d]pyridazine involves its interaction with molecular targets such as protein kinases. It can inhibit the activity of these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,3-Triazolo[4,5-b]pyrazine
  • 1,2,3-Triazolo[4,5-c]pyridazine

Uniqueness: 4,7-Diphenyl-2H-triazolo[4,5-d]pyridazine is unique due to its specific substitution pattern and the presence of phenyl groups at the 4 and 7 positions

Properties

IUPAC Name

4,7-diphenyl-2H-triazolo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-3-7-11(8-4-1)13-15-16(20-21-19-15)14(18-17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFPTXIBHPWDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=NNN=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-diphenyl-2H-triazolo[4,5-d]pyridazine
Reactant of Route 2
4,7-diphenyl-2H-triazolo[4,5-d]pyridazine
Reactant of Route 3
4,7-diphenyl-2H-triazolo[4,5-d]pyridazine
Reactant of Route 4
4,7-diphenyl-2H-triazolo[4,5-d]pyridazine
Reactant of Route 5
4,7-diphenyl-2H-triazolo[4,5-d]pyridazine
Reactant of Route 6
4,7-diphenyl-2H-triazolo[4,5-d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.